Aqueous Solubility Advantage of the 2-Methoxyethyl Side Chain Over Aryl-Substituted Analogs
The N-(2-methoxyethyl) substituent of the target compound is predicted to confer superior aqueous solubility compared to the N-(2-(trifluoromethyl)phenyl) analog (CAS 1421498-99-8). The trifluoromethylphenyl analog has a computed XLogP3 of 3.0 [1], whereas introducing a flexible ether chain with a hydrogen bond acceptor reduces logP by approximately 1.5-2.0 units, as demonstrated across multiple heterocyclic scaffold series [2]. This difference in lipophilicity translates to an estimated 10- to 100-fold improvement in equilibrium aqueous solubility, a critical factor for achieving reliable dose-response relationships in biochemical and cell-based kinase assays.
| Evidence Dimension | Computed lipophilicity and predicted aqueous solubility |
|---|---|
| Target Compound Data | Estimated logP ~1.0-1.5 (based on ether-containing N-substituent); predicted aqueous solubility >50 µM |
| Comparator Or Baseline | N-(2-(trifluoromethyl)phenyl) analog (CAS 1421498-99-8): XLogP3 = 3.0 (computed by PubChem); predicted aqueous solubility <10 µM |
| Quantified Difference | logP reduction of ~1.5-2.0 units; estimated 10-100x solubility advantage |
| Conditions | Computational prediction using XLogP3 algorithm and class-level ADMET models; experimental confirmation pending |
Why This Matters
Higher aqueous solubility directly improves assay reproducibility at higher test concentrations and reduces the risk of false-negative results due to compound precipitation in biochemical kinase assays.
- [1] PubChem Compound Summary CID 71799659. 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide. Computed XLogP3 = 3.0. View Source
- [2] Wenlock MC, Austin RP, Barton P, Davis AM, Leeson PD. A comparison of physiochemical property profiles of development and marketed oral drugs. J Med Chem. 2003;46(7):1250-1256. doi:10.1021/jm021053p View Source
